molecular formula C13H11N3O4 B4450353 N-[4-(4-nitrophenoxy)phenyl]urea

N-[4-(4-nitrophenoxy)phenyl]urea

Cat. No.: B4450353
M. Wt: 273.24 g/mol
InChI Key: ALSZHYRVGLABTI-UHFFFAOYSA-N
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Description

N-[4-(4-Nitrophenoxy)phenyl]urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel multi-target therapies. Its structural features are associated with valuable biological activities. Urea-based compounds with aromatic nitrophenyl and phenoxy substitutions have been identified as key scaffolds in drug discovery. Research into similar phenyl-urea derivatives has demonstrated their potential as dual-target ligands capable of activating both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), presenting a promising therapeutic strategy for Type 2 diabetes . Furthermore, extensive structure-activity relationship (SAR) studies on analogous urea-based compounds have revealed potent cytotoxicity against aggressive cancer cell lines, including triple-negative breast cancer (TNBC) . These compounds have also shown a favorable ability to cross the blood-brain barrier in vivo, making them candidates for treating metastatic cancers that have spread to the brain . The mechanism of action for these compounds is under investigation, with one identified molecular target being the Fibroblast Growth Factor Receptor 1 (FGFR1), as confirmed through in silico modeling . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a pharmacophore for exploring new biological pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-13(17)15-9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)16(18)19/h1-8H,(H3,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSZHYRVGLABTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Methoxyphenylurea (): Replacing the nitrophenoxy group with a methoxy (–OCH₃) substituent shifts the electronic profile from electron-withdrawing to electron-donating. This alters reactivity in electrophilic substitution reactions and may reduce oxidative stability compared to nitro-containing analogs.
  • N-(4-Nitrophenyl)-N'-phenyl-urea (): This compound retains the nitro group but lacks the phenoxy bridge. The absence of the ether oxygen reduces conformational flexibility and may decrease solubility in polar solvents compared to N-[4-(4-nitrophenoxy)phenyl]urea.
  • 1-(2-Hydroxy-4-nitrophenyl)-3-(4-methylsulfonylphenyl)urea (): The methylsulfonyl (–SO₂CH₃) group introduces strong polarity and hydrogen-bond acceptor sites, enhancing solubility in aqueous media. However, steric bulk from the sulfonyl group may hinder binding to hydrophobic targets compared to the nitrophenoxy analog.

Solubility and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 4-Nitrophenoxy ~285.24 (estimated) Moderate polarity; poor aqueous solubility due to nitro group
4-Methoxyphenylurea 4-Methoxy 166.18 Higher solubility in organic solvents
N-(4-Ethoxyphenyl)-N'-(4-methyl-3-nitrophenyl)urea Ethoxy, nitro 315.33 Enhanced lipophilicity from ethoxy group
[(4-Fluorophenyl)methoxy]urea Fluorobenzyloxy 184.17 Improved membrane permeability due to fluorine

Thermochemical and Reactivity Data

  • N-(4-Nitrophenyl)-N'-phenyl-urea exhibits a reaction enthalpy (ΔrH°) of -83.8 ± 0.3 kJ/mol in dioxane, indicative of exothermic urea bond formation (). Comparatively, nitrophenoxy-substituted ureas may display altered thermodynamics due to resonance stabilization from the phenoxy group.

Key Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro and sulfonyl groups enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes), whereas methoxy/ethoxy groups may improve pharmacokinetics via increased lipophilicity .

Q & A

Q. What are the recommended methods for synthesizing N-[4-(4-nitrophenoxy)phenyl]urea, and how can reaction conditions be optimized?

Synthesis typically involves coupling 4-nitrophenol derivatives with phenylurea precursors. Key steps include:

  • Nucleophilic substitution : Reacting 4-nitrophenoxy aniline with isocyanates under anhydrous conditions (e.g., in dioxane or THF) .
  • Thermodynamic control : Monitor reaction enthalpy (ΔrH°) via calorimetry to optimize exothermic steps; values for similar ureas range from -83.8 kJ/mol in dioxane .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.

Q. How can the crystal structure of this compound be determined experimentally?

  • X-ray diffraction (XRD) : Use single crystals grown via slow evaporation (solvent: ethanol/water). Key parameters for refinement:
  • Space group: Likely P1 (triclinic) based on analogous acetamide derivatives .
  • Software: SHELX suite (SHELXL for refinement; SHELXS for structure solution) .
    • Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) to confirm accuracy .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify urea protons (δ ~6.5–8.5 ppm) and nitrophenoxy groups (δ ~150–160 ppm for quaternary carbons) .
  • Mass spectrometry : Electron ionization (EI-MS) to detect molecular ion peaks (expected m/z ~315 for C₁₃H₁₀N₃O₄⁺) .
  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How does the electronic nature of the 4-nitrophenoxy substituent influence the compound’s reactivity?

  • Electron-withdrawing effect : The nitro group reduces electron density on the phenyl ring, enhancing hydrogen-bonding capacity of the urea moiety. This affects solubility (polar solvents like DMF) and intermolecular interactions in crystal packing .
  • Reactivity in substitution reactions : Nitro groups direct electrophilic attacks to meta positions, but steric hindrance may limit reactivity .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., tubulin or kinases). Focus on hydrogen bonds between urea NH and target residues (e.g., Asp/Glu) .
  • MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .

Q. What experimental strategies resolve contradictions in crystallographic data for urea derivatives?

  • Multi-scan correction : Apply SADABS for absorption correction to address discrepancies in intensity data .
  • Validation tools : Use CheckCIF/PLATON to identify geometric outliers (e.g., bond angle deviations >5°) .

Q. How can the antitumor potential of this compound be evaluated in vitro?

  • Cytotoxicity assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ determination) .
  • Mechanistic studies :
  • Flow cytometry to assess cell cycle arrest (G₂/M phase) .
  • Western blotting for apoptosis markers (e.g., caspase-3 activation) .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Byproduct formation : Mitigate via temperature control (<60°C) and stoichiometric excess of isocyanate (1.2:1 molar ratio) .
  • Solvent selection : Use high-boiling solvents (e.g., DMF) to improve reaction homogeneity but balance with ease of removal .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?

  • Comparative SAR : Replace nitro with Cl/F and assess changes in IC₅₀. For example, chloro derivatives show enhanced tubulin binding (~2-fold vs. nitro) .
  • Hydrogen-bonding analysis : Use Cambridge Structural Database (CSD) to correlate substituent electronegativity with intermolecular interactions .

Q. What advanced techniques validate the compound’s role in proteomics research?

  • Ubiquitination assays : Use this compound as a probe to isolate ubiquitinated proteins via affinity chromatography .
  • MS-based proteomics : LC-MS/MS to identify covalent adducts with cysteine residues (e.g., ubiquitin E2 conjugates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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